Cas no 2097923-82-3 (2-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl-N-(4-fluorophenyl)acetamide)

2-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl-N-(4-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl-N-(4-fluorophenyl)acetamide
- 2-[3-(4-ethylphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-(4-fluorophenyl)acetamide
- 2097923-82-3
-
- Inchi: 1S/C24H20FN3O3/c1-2-16-7-13-19(14-8-16)28-23(30)20-5-3-4-6-21(20)27(24(28)31)15-22(29)26-18-11-9-17(25)10-12-18/h3-14,20H,2,15H2,1H3/p+1
- InChI Key: LTMDOKYSJUBYJJ-UHFFFAOYSA-O
- SMILES: FC1C=CC(=CC=1)NC(C[N+]1C(N(C2C=CC(CC)=CC=2)C(C2C=CC=CC=12)=O)=O)=O
Computed Properties
- Exact Mass: 418.15669470g/mol
- Monoisotopic Mass: 418.15669470g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 818
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 69.5Ų
2-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl-N-(4-fluorophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-1555-40mg |
2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide |
2097923-82-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6548-1555-2mg |
2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide |
2097923-82-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6548-1555-20μmol |
2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide |
2097923-82-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6548-1555-10μmol |
2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide |
2097923-82-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6548-1555-1mg |
2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide |
2097923-82-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6548-1555-15mg |
2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide |
2097923-82-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6548-1555-20mg |
2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide |
2097923-82-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6548-1555-3mg |
2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide |
2097923-82-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-1555-4mg |
2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide |
2097923-82-3 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6548-1555-5mg |
2-[3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-fluorophenyl)acetamide |
2097923-82-3 | 5mg |
$69.0 | 2023-09-08 |
2-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl-N-(4-fluorophenyl)acetamide Related Literature
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Additional information on 2-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl-N-(4-fluorophenyl)acetamide
Introduction to 2-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl-N-(4-fluorophenyl)acetamide (CAS No. 2097923-82-3) and Its Emerging Applications in Chemical Biology
2-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl-N-(4-fluorophenyl)acetamide, identified by its CAS number 2097923-82-3, represents a novel compound with significant potential in the realm of chemical biology and pharmaceutical research. This molecule belongs to the quinazoline scaffold, a class of heterocyclic compounds well-documented for their diverse biological activities. The structural features of this compound, particularly the presence of a 4-fluorophenyl group and an acetylamide moiety, contribute to its unique chemical properties and biological interactions. Recent advancements in medicinal chemistry have highlighted the importance of such structural motifs in designing molecules with enhanced efficacy and selectivity.
The quinazoline core is a privileged structure in drug discovery due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of electron-withdrawing groups such as the 2,4-dioxo substituent enhances the electrophilicity of the quinazoline ring, making it more susceptible to nucleophilic attack by biological targets. In contrast, the tetrahydroquinazolin ring system introduces conformational flexibility, which can modulate binding affinity and pharmacokinetic profiles. These structural attributes make 2-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl-N-(4-fluorophenyl)acetamide a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in cancer progression. Quinazoline derivatives have been extensively studied for their ability to interfere with signaling pathways such as MAPK and PI3K/Akt. The N-(4-fluorophenyl)acetamide moiety is particularly noteworthy, as fluorine atoms are known to enhance metabolic stability and binding affinity. This modification has been successfully employed in numerous drug candidates that have advanced into clinical trials. The combination of these structural elements in 2-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl-N-(4-fluorophenyl)acetamide suggests it may exhibit potent inhibitory activity against relevant targets.
Recent studies have demonstrated that quinazoline-based compounds can exhibit significant anti-proliferative effects by targeting critical kinases involved in cell cycle regulation. For instance, derivatives of quinazoline have shown promise in inhibiting EGFR (epidermal growth factor receptor), a receptor tyrosine kinase frequently overexpressed in various cancers. The presence of the 4-fluorophenyl group in this compound may further enhance its ability to bind to such kinases by improving hydrophobic interactions with the active site. Additionally, the acetylamide moiety could participate in hydrogen bonding interactions with polar residues in the target protein, contributing to high binding affinity.
The synthesis of 2-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl-N-(4-fluorophenyl)acetamide presents an interesting challenge due to the complexity of its structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such heterocyclic compounds. Techniques such as multi-component reactions (MCRs) and transition-metal-catalyzed cross-coupling reactions have enabled efficient assembly of the quinazoline core and its functionalization with various substituents. These advances have not only streamlined the synthesis process but also allowed for rapid exploration of structural analogs to optimize biological activity.
In terms of pharmacokinetic properties, the tetrahydroquinazolin ring system contributes to oral bioavailability by reducing lipophilicity while maintaining solubility. This balance is crucial for drug candidates intended for systemic administration. Furthermore, the fluorine atom at position 4 of the phenyl ring enhances metabolic stability by resisting degradation under physiological conditions. These characteristics make CAS No. 2097923-82-3 a promising lead compound for further development.
Preclinical studies have begun to explore the potential therapeutic applications of this compound. Initial assays suggest that it exhibits dose-dependent inhibition of target enzymes with high selectivity over off-target proteins. This selectivity is critical for minimizing side effects and improving patient tolerance during clinical use. Additionally,the compound demonstrates favorable solubility profiles in both aqueous and organic solvents,facilitating formulation into various dosage forms such as tablets or injectables.
The integration of computational chemistry techniques has further accelerated the development process for this compound。Molecular docking studies have been performed to predict binding modes and affinities between CAS No 2097923 82 3 and potential target proteins。These simulations provide valuable insights into how structural modifications can be optimized to enhance binding interactions。Moreover,quantum mechanical calculations have been employed to elucidate electronic properties that influence reactivity and metabolic stability。
Future directions for research on this compound include exploring its mechanism of action at a molecular level。Understanding how it interacts with biological targets will provide critical insights into its therapeutic potential。Additionally,investigations into its pharmacokinetic profile will guide efforts toward optimizing bioavailability and reducing toxicities。Collaborations between synthetic chemists,biologists,and pharmacologists will be essential for translating preclinical findings into clinical applications。
In conclusion,CAS No 2097923 82 3, identified as 2 3 (4 ethylphenyl) 24 dioxo 12 34 tetrahydroquinazolin1 yl N (42 fluorophenyl) acetamide, represents a structurally complex yet promising candidate for further development in pharmaceutical research。Its unique combination of functional groups,along with favorable physicochemical properties,make it an attractive lead compound for addressing unmet medical needs。As our understanding of biological pathways continues to evolve,compounds like this one will play an increasingly important role in developing innovative therapeutics。
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